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Introduction:

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the

interaction between proteins and DNA in the cell's natural chromatin context. A critical step in

the ChIP protocol is the purification and concentration of the immunoprecipitated DNA.

Following the elution of protein-DNA complexes and the reversal of cross-links, the small

amount of DNA must be efficiently recovered from the solution. Sodium acetate, in conjunction

with an alcohol such as ethanol or isopropanol, is widely used for this purpose. This application

note details the role and application of sodium acetate in ChIP assays and provides a detailed

protocol for its use.

The primary function of sodium acetate in this procedure is to provide the necessary cations

(Na+) to neutralize the negative charge of the phosphate backbone of DNA.[1] This charge

neutralization reduces the solubility of DNA in the aqueous solution, allowing it to precipitate

when a non-polar solvent like ethanol is introduced. The slightly acidic pH of the sodium

acetate solution (typically pH 5.2) further aids in this process.
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For successful and reproducible DNA precipitation in ChIP assays, the concentrations and

volumes of the key reagents are critical. The following table summarizes the standard

quantitative parameters for the use of sodium acetate in this process.

Reagent
Stock
Concentration

Final
Concentration

Typical Volume
(per 100 µL
sample)

Purpose

Sodium Acetate 3 M, pH 5.2 0.3 M 10 µL

Neutralizes the

negative charge

on the DNA

backbone to

facilitate

precipitation.[1]

[2]

Glycogen or

Linear

Acrylamide

20 mg/mL 10-20 µg 1 µL

Acts as a carrier

to aid in the

visualization and

recovery of the

small DNA pellet.

[3][4][5]

100% Ethanol

(cold)
100% ~70% (variable)

200-250 µL (2-

2.5 volumes)

Induces the

precipitation of

the neutralized

DNA out of the

solution.[2][4][6]

70% Ethanol

(cold)
70% 70% 500-1000 µL

Washes the DNA

pellet to remove

residual salts

and other

impurities.[2][4]

[6]

Experimental Protocols
Protocol: DNA Precipitation from ChIP Eluates using Sodium Acetate
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This protocol describes the steps for precipitating DNA following the elution and reverse cross-

linking stages of a standard ChIP assay.

Reagents and Materials:

ChIP eluate (containing the DNA of interest)

3 M Sodium Acetate, pH 5.2[7][8]

Glycogen (20 mg/mL) or Linear Acrylamide (5 mg/mL) (optional, but recommended)[3][8]

100% Ethanol (pre-chilled at -20°C)

70% Ethanol (pre-chilled at -20°C)

Nuclease-free water or TE buffer

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

Initial Sample Preparation:

Following the reverse cross-linking and proteinase K treatment of your ChIP sample,

perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA. Transfer the

final aqueous phase containing the DNA to a new 1.5 mL microcentrifuge tube.[3]

Addition of Sodium Acetate and Carrier:

To the aqueous DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). For

example, for a 100 µL sample, add 10 µL of 3 M Sodium Acetate.[2][4]

(Optional) Add 1 µL of glycogen (20 mg/mL) or 2 µL of linear acrylamide (5 mg/mL) to the

tube.[3][8] This will act as a carrier and help in visualizing the DNA pellet. Mix gently by

flicking the tube.
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Ethanol Precipitation:

Add 2 to 2.5 volumes of ice-cold 100% ethanol.[2][4] For a 111 µL sample (100 µL DNA +

10 µL NaOAc + 1 µL glycogen), add 222-277.5 µL of ethanol.

Vortex briefly and incubate at -20°C for at least 1 hour to overnight to allow the DNA to

precipitate.[3][4][6] For very small amounts of DNA, an overnight incubation is

recommended to maximize recovery.[9]

Pelleting the DNA:

Centrifuge the sample at maximum speed (e.g., 12,000 - 14,000 x g) in a microcentrifuge

for 15-30 minutes at 4°C.[4][8]

Carefully aspirate and discard the supernatant without disturbing the DNA pellet at the

bottom of the tube. The pellet may be very small and translucent.

Washing the Pellet:

Add 500-1000 µL of cold 70% ethanol to the tube to wash the pellet.[4][6] This step

removes residual salts.

Centrifuge at maximum speed for 5-10 minutes at 4°C.

Carefully remove the supernatant.

Drying the Pellet:

Air-dry the pellet for 5-10 minutes at room temperature or in a speed vacuum for a few

minutes.[4][6] Do not over-dry the pellet, as this can make it difficult to resuspend.

Resuspending the DNA:

Resuspend the purified DNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-

free water or TE buffer.[3][4] The DNA is now ready for downstream applications such as

qPCR or library preparation for sequencing.
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Visualizations
Diagram 1: Chromatin Immunoprecipitation (ChIP) Workflow
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Click to download full resolution via product page

Caption: Overview of the ChIP workflow, highlighting the DNA precipitation step.

Diagram 2: Mechanism of DNA Precipitation by Sodium Acetate and Ethanol
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Caption: The role of sodium acetate and ethanol in DNA precipitation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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